molecular formula C8H8Br2O2 B1586223 1,5-Dibromo-2,4-dimethoxybenzene CAS No. 24988-36-1

1,5-Dibromo-2,4-dimethoxybenzene

Cat. No.: B1586223
CAS No.: 24988-36-1
M. Wt: 295.96 g/mol
InChI Key: SVPXSTJZZSDWIA-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,5 and 2,4 positions, respectively . This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Bromophenols, a class of compounds to which it belongs, have been found to exhibit antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities

Cellular Effects

Some bromophenol derivatives have been found to ameliorate H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes

Molecular Mechanism

The molecular mechanism of action of 1,5-Dibromo-2,4-dimethoxybenzene is not well-understood. Brominated benzene compounds can undergo electrophilic aromatic substitution, a reaction in which the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 141.5 °C and a predicted boiling point of 303.6±37.0 °C

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the bromination of 2,4-dimethoxyaniline, followed by further bromination to achieve the desired substitution pattern . The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing bromine atoms. These reactions include:

Common Reagents and Conditions

    Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.

    Nucleophilic Substitution: Nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.

    Oxidation Products: Quinones or other oxidized forms of the compound.

    Reduction Products: Debrominated derivatives or partially reduced intermediates.

Scientific Research Applications

1,5-Dibromo-2,4-dimethoxybenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective synthesis and specialized applications in research and industry.

Properties

IUPAC Name

1,5-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXSTJZZSDWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369602
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24988-36-1
Record name 1,5-Dibromo-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24988-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,5-dibromo-2,4-dimethoxybenzene?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C8H8Br2O2 []. From this formula, the molecular weight can be calculated.

Q2: What does the crystal structure of this compound reveal?

A2: The crystal structure analysis shows that in this compound, all non-hydrogen atoms lie approximately on the same plane []. This planar arrangement is noteworthy and could influence the molecule's interactions and packing within the crystal lattice. Additionally, weak C—H⋯O hydrogen bonds are observed, linking the molecules together in chains that run along the crystallographic b-axis [].

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